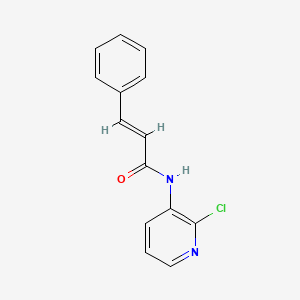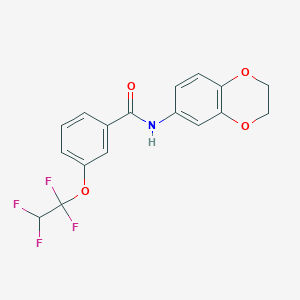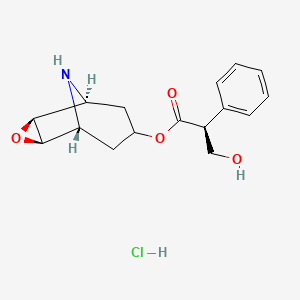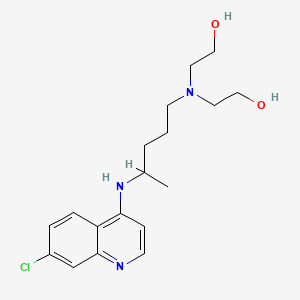
N,N'-bis(4-nitrophenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(4-nitrophenyl)oxamide is an organic compound characterized by the presence of two nitrophenyl groups attached to an oxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-bis(4-nitrophenyl)oxamide can be synthesized through the condensation reaction of diethyl oxalate with ethanolamine, followed by nitration. The nitration reaction is typically carried out using 100% nitric acid, resulting in high yields and purity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(4-nitrophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N,N’-bis(4-nitrophenyl)oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer for energetic materials.
Mécanisme D'action
The mechanism of action of N,N’-bis(4-nitrophenyl)oxamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxamide core provides a stable framework that can facilitate these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(4-chloro-3-nitrophenyl)oxamide: Similar structure but with chlorine substituents.
N,N’-bis(3-nitrophenyl)oxamide: Similar structure but with nitro groups in different positions.
N,N’-bis(4-fluorophenyl)oxamide: Similar structure but with fluorine substituents.
Uniqueness
N,N’-bis(4-nitrophenyl)oxamide is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and potential applications. The presence of two nitrophenyl groups enhances its ability to participate in various chemical reactions, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
5131-59-9 |
|---|---|
Formule moléculaire |
C14H10N4O6 |
Poids moléculaire |
330.25 g/mol |
Nom IUPAC |
N,N'-bis(4-nitrophenyl)oxamide |
InChI |
InChI=1S/C14H10N4O6/c19-13(15-9-1-5-11(6-2-9)17(21)22)14(20)16-10-3-7-12(8-4-10)18(23)24/h1-8H,(H,15,19)(H,16,20) |
Clé InChI |
IBRPVMOCJJBNND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)

![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)

![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)




![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)


